molecular formula C13H8F4O B6374523 2-Fluoro-5-(3-trifluoromethylphenyl)phenol CAS No. 1261823-79-3

2-Fluoro-5-(3-trifluoromethylphenyl)phenol

Cat. No.: B6374523
CAS No.: 1261823-79-3
M. Wt: 256.19 g/mol
InChI Key: YYMXAVMIGNCLTM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is a fluorinated phenol derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-trifluoromethylphenyl)phenol typically involves the introduction of fluoro and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions. For example, the reaction of 2-fluorophenol with trifluoromethyl iodide in the presence of a base can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent substitution reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenolic compounds with various functional groups.

Scientific Research Applications

2-Fluoro-5-(3-trifluoromethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenol
  • 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Comparison: 2-Fluoro-5-(3-trifluoromethylphenyl)phenol is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-fluoro-5-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMXAVMIGNCLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684429
Record name 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261823-79-3
Record name 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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